![molecular formula C19H19N3O2S2 B2660551 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 421577-92-6](/img/structure/B2660551.png)
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Description
The compound “2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a chemical compound with the molecular formula C20H21N3O3S2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-2-yl group attached to an allyl and an ethyl group. This core structure is linked via a sulfur atom to an acetamide group, which is further substituted with a phenyl group .Physical And Chemical Properties Analysis
The average mass of this compound is 415.529 Da .Scientific Research Applications
Thymidylate Synthase Inhibitors
Research has explored derivatives similar to 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide for their potential as thymidylate synthase inhibitors. These compounds are considered for their antitumor properties, with studies detailing the synthesis and evaluation of their effectiveness against cancer cells. One study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential inhibitors, targeting thymidylate synthase to impede cancer cell growth (Gangjee, Qiu, & Kisliuk, 2004).
Dual Inhibitors for Antitumor Agents
Another area of research involves the design and synthesis of compounds as dual inhibitors for both thymidylate synthase and dihydrofolate reductase. These compounds are synthesized with variations in their structure to enhance their antitumor activities. An example is the design of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which showed promising results as antitumor agents by inhibiting crucial enzymes involved in nucleotide synthesis (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antimicrobial Agents
Derivatives have also been studied for their antimicrobial properties. Compounds synthesized from similar structures have shown good antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial drug development (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis of Fused Heterocycles
The chemical structure of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide offers a versatile foundation for synthesizing various fused heterocycles. Research in this domain focuses on developing new synthetic methodologies to create compounds with potential pharmacological applications, such as the synthesis of fused thiazolo[3,2-a]pyrimidinones showcasing innovative approaches to constructing complex molecules (Janardhan, Srinivas, Rajitha, & Péter, 2014).
properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,5-9,11H,1,4,10,12H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFYAHIEGCGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide |
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